REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][O:11][CH:12]([O:16][CH3:17])[C:13](=O)[CH3:14].C(O)C.[OH-].[Na+]>O>[CH3:10][O:11][CH:12]([O:16][CH3:17])[C:13]1[CH:14]=[CH:8][C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=1 |f:3.4|
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
1257 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)OC
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
409.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0-15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20 l 4-necked round-bottom flask was placed
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 3 h at 0-20° C.
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×1200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with 3×300 ml of hexane
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=NC2=NC=CC=C2C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |